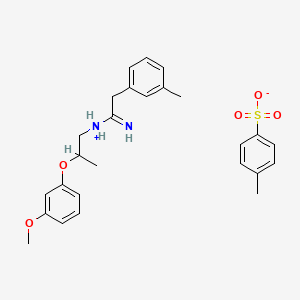

Xylamidine tosylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(3-methoxyphenoxy)propyl-[2-(3-methylphenyl)ethanimidoyl]azanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2.C7H8O3S/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJLUWKYXWADTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC=C1)CC(=N)[NH2+]CC(C)OC2=CC=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6443-50-1 (Parent) | |

| Record name | Xylamidine tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6443-40-9 | |

| Record name | Xylamidine tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Xylamidine Tosylate: A Technical Guide to a Peripherally Selective 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylamidine tosylate is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, distinguished by its primary activity in the peripheral nervous system. Due to its inability to cross the blood-brain barrier, Xylamidine serves as a critical pharmacological tool for elucidating the peripheral roles of the 5-HT2A receptor, differentiating them from its well-documented central nervous system effects. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Pharmacological Profile

Xylamidine is a competitive antagonist at 5-HT2A receptors. While specific quantitative binding affinity (Ki) and functional inhibitory concentration (IC50) values for Xylamidine are not consistently reported in publicly available literature, historical studies describe it as a "potent" inhibitor of 5-HT2 receptor binding and function. To provide a contextual understanding of its potency, the following tables summarize the receptor binding affinities for other 5-HT2A antagonists, including some that were comparatively studied alongside Xylamidine.

Data Presentation

Table 1: Comparative 5-HT2A Receptor Binding Affinities of Selected Antagonists

| Compound | Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) |

| Ketanserin | 5-HT2A | [³H]Ketanserin | Human Recombinant | 0.82 - 0.9 |

| Mianserin | 5-HT2A | [³H]Spiperone | Rat Frontal Cortex | Potent Inhibitor (Specific value not provided) |

| Metergoline | 5-HT2A | [³H]Spiperone | Rat Frontal Cortex | Potent Inhibitor (Specific value not provided) |

| LY53857 | 5-HT2A | [³H]Spiperone | Rat Frontal Cortex | Potent Inhibitor (Specific value not provided) |

Data for Ketanserin from Eur J Med Chem (2019) 176: 292-309 and Eur J Med Chem (2013) 63: 85-94. Data for other compounds is based on qualitative descriptions from Fuller et al., 1986.

Table 2: In Vivo Efficacy of 5-HT2A Antagonists in a Central Nervous System Model

| Compound | Assay | Species | ED₅₀ (mg/kg) |

| Mianserin | Antagonism of quipazine-induced corticosterone elevation | Rat | 0.03 - 0.9 |

| Ketanserin | Antagonism of quipazine-induced corticosterone elevation | Rat | 0.03 - 0.9 |

| Metergoline | Antagonism of quipazine-induced corticosterone elevation | Rat | 0.03 - 0.9 |

| LY53857 | Antagonism of quipazine-induced corticosterone elevation | Rat | 0.03 - 0.9 |

| Xylamidine | Antagonism of quipazine-induced corticosterone elevation | Rat | Inactive at 1 and 3 mg/kg i.p. |

Data from Fuller et al., European Journal of Pharmacology, 1986, 125(1), 71-7.[1]

Mechanism of Action: 5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Xylamidine, as an antagonist, blocks the initial binding of serotonin to the 5-HT2A receptor, thereby inhibiting this downstream signaling cascade.

Experimental Protocols

In Vitro Characterization

This protocol determines the binding affinity of Xylamidine for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing the 5-HT2A receptor (e.g., rat frontal cortex or CHO-K1 cells stably transfected with the human 5-HT2A receptor).

-

Radioligand: [³H]Spiperone or [³H]Ketanserin.

-

Non-specific binding control: High concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of Xylamidine.

-

For non-specific binding wells, add the high concentration of the non-labeled antagonist.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of Xylamidine (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

An In-depth Guide to the Peripheral Selectivity of Xylamidine Tosylate

Introduction

Xylamidine tosylate is a pharmacological agent that functions as a competitive antagonist at specific serotonin (5-hydroxytryptamine, 5-HT) receptors. Its primary utility in scientific research stems from its characteristic peripheral selectivity. This property is attributed to its inability to cross the blood-brain barrier (BBB), the highly selective semipermeable border that separates circulating blood from the central nervous system (CNS).[1][2] This guide provides a detailed examination of the mechanism, experimental validation, and key methodologies used to establish the peripheral selectivity of Xylamidine.

Mechanism of Action and Receptor Binding Profile

Xylamidine acts as an antagonist at 5-HT2A and 5-HT2C receptors and, to a lesser extent, at the 5-HT1A receptor.[1] Its primary action is blocking the effects of serotonin at 5-HT2 receptors, which are widely distributed in both the central nervous system and peripheral tissues, where they mediate processes such as smooth muscle contraction and platelet aggregation.[2][3]

The receptor binding profile of Xylamidine has been characterized using in vitro radioligand binding assays. These studies have demonstrated its potent interaction with the 5-HT2 receptor class.[2]

Data Presentation

Table 1: In Vitro Receptor Binding Profile of Xylamidine

| Target Receptor | Radioligand Used for Assay | Binding Affinity of Xylamidine | Reference |

| 5-HT2 Receptors | [³H]Spiperone | Potent Inhibitor | [2] |

| 5-HT1 Receptors | [³H]Serotonin | Less Potent Inhibitor | [2] |

Evidence for Peripheral Selectivity

The defining feature of Xylamidine is its confinement to the periphery. This is demonstrated by its ability to block serotonin-mediated effects in peripheral tissues while failing to affect centrally-mediated serotonergic responses. This selectivity makes it an invaluable tool for distinguishing between central and peripheral effects of other serotonergic drugs.[2][4][5]

The core evidence is built on a series of comparative in vivo experiments that assess its efficacy in blocking known peripheral versus central 5-HT receptor-mediated actions.

Table 2: Summary of In Vivo Pharmacological Activity of Xylamidine

| Experimental Model | System Targeted | Serotonergic Effect Measured | Xylamidine Dose & Effect | Conclusion | Reference |

| Pithed Rat | Peripheral (Vasculature) | Pressor response to IV serotonin | 0.1-0.3 mg/kg i.p.: Antagonized response | Active in Periphery | [2] |

| Fasted Rat | Peripheral | 5-HT-induced anorexia | 1.0-2.0 mg/kg: Antagonized anorexia | Active in Periphery | [4] |

| Intact Rat | Central (HPA Axis) | Quipazine-induced elevation of serum corticosterone | 1.0-3.0 mg/kg i.p.: Did NOT antagonize response | Inactive in CNS | [2] |

Signaling Pathways and Experimental Workflows

To understand the context of Xylamidine's action, it is essential to visualize the signaling pathway it blocks and the logical flow of experiments used to confirm its selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are representative of the key experiments used to characterize Xylamidine's peripheral selectivity.

Radioligand Competition Binding Assay

This in vitro technique is used to determine the binding affinity of a compound (the "competitor," e.g., Xylamidine) for a specific receptor by measuring how it competes with a radiolabeled ligand known to bind to that receptor.[6][7]

Methodology:

-

Receptor Preparation: A tissue source rich in the target receptor (e.g., rat frontal cortex for 5-HT2A receptors) is homogenized. The cell membranes, which contain the receptors, are isolated through centrifugation to create a membrane preparation.[2]

-

Incubation: The membrane preparation is incubated in a buffer solution with:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]Spiperone for 5-HT2A).[2]

-

Varying concentrations of the unlabeled test compound (Xylamidine).

-

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: Receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.[6]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor (Xylamidine). A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7]

Antagonism of Serotonin-Induced Pressor Response (Peripheral Assay)

This in vivo experiment assesses a compound's ability to block the vasoconstrictive (pressor) effects of serotonin in the peripheral circulatory system.[2]

Methodology:

-

Animal Model: A pithed rat is used. Pithing is a procedure that destroys the brain and spinal cord, eliminating central cardiovascular reflexes. This ensures that any observed change in blood pressure is due to direct peripheral vascular effects.

-

Instrumentation: The animal is instrumented to continuously measure arterial blood pressure.

-

Drug Administration:

-

The antagonist (Xylamidine) or vehicle is administered intraperitoneally (i.p.).

-

After a set pretreatment time, a bolus of serotonin is injected intravenously (i.v.).

-

-

Measurement: The increase in blood pressure (pressor response) following the serotonin injection is recorded.

-

Analysis: The magnitude of the pressor response in Xylamidine-treated animals is compared to that in vehicle-treated animals. A significant reduction in the pressor response indicates peripheral 5-HT2 receptor antagonism.[2]

Quipazine-Induced Corticosterone Elevation (Central Assay)

This in vivo model measures a neuroendocrine response that is initiated within the CNS. The serotonin agonist quipazine activates central 5-HT receptors, triggering the hypothalamic-pituitary-adrenal (HPA) axis and leading to the release of corticosterone into the blood.[2]

Methodology:

-

Animal Model: Intact rats are used.

-

Drug Administration:

-

The antagonist (Xylamidine) or vehicle is administered (e.g., i.p.).

-

After a pretreatment period, the 5-HT agonist quipazine is administered.

-

-

Sample Collection: At the time of peak effect, blood samples are collected.

-

Measurement: Serum is separated from the blood, and the concentration of corticosterone is measured using an appropriate assay (e.g., radioimmunoassay or ELISA).

-

Analysis: The corticosterone levels in animals treated with Xylamidine plus quipazine are compared to those treated with vehicle plus quipazine. An inability of Xylamidine to prevent the quipazine-induced rise in corticosterone demonstrates its lack of significant antagonist activity at central 5-HT receptors.[2]

Head-Twitch Response (HTR) in Mice (Central Assay)

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is considered a reliable behavioral proxy for the activation of central 5-HT2A receptors by hallucinogenic agonists.[4]

Methodology:

-

Animal Model: Mice (e.g., C57BL/6J strain) are used.

-

Drug Administration:

-

The antagonist (Xylamidine) or vehicle is administered.

-

After a pretreatment period, a 5-HT2A agonist known to induce HTR (e.g., DOI or LSD) is administered.

-

-

Observation & Quantification: The animals are placed in an observation chamber, and the number of head twitches is counted over a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using automated systems with video or magnetometer-based detection.

-

Analysis: The frequency of HTR in the Xylamidine-treated group is compared to the vehicle-treated group. A failure of Xylamidine to reduce the number of agonist-induced head twitches would provide strong evidence that it does not reach or act upon central 5-HT2A receptors in behaviorally relevant concentrations.

Conclusion

The peripheral selectivity of this compound is robustly supported by a combination of in vitro and in vivo evidence. It demonstrates potent antagonism of 5-HT2 receptors in peripheral tissues, effectively blocking physiological responses like vasoconstriction and serotonin-induced anorexia.[2][4] Critically, it fails to antagonize centrally mediated serotonergic effects, such as neuroendocrine activation and specific behavioral responses, because it does not readily cross the blood-brain barrier.[1][2] This well-defined pharmacological profile establishes Xylamidine as a critical research tool for isolating and studying the peripheral actions of the serotonergic system.

References

- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. graylab.ucdavis.edu [graylab.ucdavis.edu]

- 3. Effects of xylamidine on peripheral 5-hydroxytryptamine-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Xylamidine Tosylate: A Peripherally Selective Serotonin 5-HT2 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Xylamidine tosylate is a potent and peripherally selective antagonist of serotonin 5-HT2 receptors. Its inability to significantly cross the blood-brain barrier makes it a valuable pharmacological tool for investigating the peripheral actions of serotonin without the confounding central nervous system effects. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a receptor antagonist, and clarifying its role in the broader context of the serotonin system. This document will detail the established mechanism of action of xylamidine, present available quantitative data on its receptor binding and functional antagonism, and provide cited experimental protocols. Contrary to the initial query, current scientific literature does not support a role for this compound in the direct inhibition of serotonin synthesis. Instead, its effects are mediated through the blockade of serotonin's actions at its cell surface receptors.

Introduction to the Serotonin System

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that plays a crucial role in a wide array of physiological processes in both the central and peripheral nervous systems. While its functions in the brain in regulating mood, cognition, and sleep are well-known, over 90% of the body's serotonin is synthesized and located in the gastrointestinal tract. Peripheral serotonin is involved in regulating gut motility, vasoconstriction, and platelet aggregation.

Serotonin Synthesis Pathway

The synthesis of serotonin is a two-step enzymatic process initiated from the essential amino acid L-tryptophan.

-

Hydroxylation of Tryptophan: The rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) . There are two isoforms of this enzyme: TPH1, which is primarily found in peripheral tissues like the gut and pineal gland, and TPH2, which is the predominant isoform in the brain.

-

Decarboxylation of 5-HTP: 5-HTP is then rapidly converted to serotonin (5-HT) by the enzyme aromatic L-amino acid decarboxylase (AADC) .

Because this compound's mechanism is not at the level of synthesis, this guide will focus on its interaction with the serotonin signaling pathway at the receptor level.

Mechanism of Action of this compound

Xylamidine is characterized as a competitive antagonist at serotonin receptors, with a notable preference for the 5-HT2 subtype.[1][2] Its primary mechanism involves binding to these receptors without activating them, thereby preventing the endogenous ligand, serotonin, from binding and eliciting a cellular response. A key feature of xylamidine is its peripheral selectivity, as it does not readily cross the blood-brain barrier.[1] This property allows for the specific investigation and antagonism of peripheral serotonergic effects.

Specificity for 5-HT2 Receptors

Studies have demonstrated that xylamidine is a potent inhibitor of the binding of radiolabeled ligands, such as tritiated spiperone, to 5-HT2 receptors in vitro.[1] It is a potent antagonist of the 5-HT2 receptor-mediated contractile response to serotonin in isolated vascular tissues like the rat jugular vein.[1] While it shows high affinity for 5-HT2 receptors, it is a less potent inhibitor of serotonin binding to 5-HT1 receptors.[1]

References

The Genesis of a Peripheral Antagonist: An In-depth Technical Guide to the Initial Discovery and Synthesis of Xylamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylamidine, a peripherally selective serotonin 5-HT2A and 5-HT2C receptor antagonist, has carved a niche in pharmacological research due to its inability to cross the blood-brain barrier. This unique characteristic allows for the targeted investigation of peripheral serotonergic systems without the confounding central nervous system effects. This technical guide provides a comprehensive overview of the initial discovery and synthesis of Xylamidine, presenting detailed experimental protocols, structured quantitative data, and visual representations of its associated signaling pathways and synthetic workflow. While the precise date and specific researchers behind its initial synthesis remain within the archives of legacy pharmaceutical records, its development is closely associated with the pioneering work on serotonin antagonists at the Wellcome Research Laboratories.

Initial Discovery

Synthesis of Xylamidine

The synthesis of Xylamidine, chemically known as N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide, is a multi-step process involving the formation of a key amine intermediate followed by the construction of the amidine functional group. The overall synthetic scheme can be conceptualized as outlined below.

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of Xylamidine.

Step 1: Alkylation of 3-Methoxyphenol to form 3-(3-methoxyphenoxy)propanenitrile (Intermediate 1)

-

Objective: To synthesize the nitrile intermediate via Williamson ether synthesis.

-

Procedure:

-

To a stirred solution of 3-methoxyphenol (1.0 eq) in butanone, add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

-

Add α-chloropropionitrile (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure nitrile intermediate.

-

Step 2: Reduction of 3-(3-methoxyphenoxy)propanenitrile to 2-(3-methoxyphenoxy)propan-1-amine (Intermediate 2)

-

Objective: To reduce the nitrile group to a primary amine.

-

Procedure:

-

To a suspension of lithium aluminium hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 3-(3-methoxyphenoxy)propanenitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.

-

Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF or diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine intermediate.

-

Purify the product by vacuum distillation.

-

Step 3: Synthesis of Xylamidine via the Pinner Reaction

-

Objective: To form the amidine functional group from the amine intermediate and a nitrile.

-

Procedure:

-

Dissolve the amine intermediate, 2-(3-methoxyphenoxy)propan-1-amine (1.0 eq), and m-tolylacetonitrile (1.0 eq) in a solution of anhydrous diethyl ether.

-

Cool the mixture to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution until saturation.

-

Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours, during which time the imidate hydrochloride salt will precipitate.

-

Isolate the precipitate by filtration and wash with cold, anhydrous diethyl ether.

-

Treat the imidate salt with a solution of anhydrous ammonia in ethanol to form the final amidine product, Xylamidine.

-

The resulting Xylamidine can be further purified by recrystallization.

-

Alternative Step 3: Synthesis of Xylamidine via Reaction with an Amidine

-

Objective: An alternative route to form the amidine functional group.

-

Procedure:

-

React the amine intermediate, 2-(3-methoxyphenoxy)propan-1-amine (1.0 eq), with m-tolylacetamidine (1.0 eq) under acidic catalysis.

-

The reaction is typically carried out in a suitable solvent such as ethanol with a catalytic amount of a strong acid (e.g., HCl).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and isolate the Xylamidine product, which may require purification by column chromatography or recrystallization.

-

Quantitative Data

While specific yields and detailed spectroscopic data from the original synthesis are not publicly available, the following table outlines the expected data for the key compounds in the synthesis of Xylamidine based on general laboratory practices.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Expected Spectroscopic Data |

| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | - | ¹H NMR: Characteristic aromatic and methoxy proton signals. IR (cm⁻¹): Broad O-H stretch (~3300), C-O stretch (~1200), aromatic C-H stretch (~3000). |

| α-Chloropropionitrile | C₃H₄ClN | 89.53 | - | ¹H NMR: Signals for the CH and CH₃ groups. IR (cm⁻¹): C≡N stretch (~2250), C-Cl stretch (~700). |

| Intermediate 1 | C₁₀H₁₁NO₂ | 177.20 | 70-85 | ¹H NMR: Aromatic protons, methoxy protons, and protons of the propyl chain. IR (cm⁻¹): C≡N stretch (~2250), C-O stretch (~1250). MS (m/z): [M+H]⁺ at 178. |

| Intermediate 2 | C₁₀H₁₅NO₂ | 181.23 | 60-75 | ¹H NMR: Disappearance of the nitrile proton signal and appearance of a broad NH₂ signal. IR (cm⁻¹): Disappearance of the C≡N stretch, appearance of N-H stretches (~3300-3400). MS (m/z): [M+H]⁺ at 182. |

| m-Tolylacetonitrile | C₉H₉N | 131.17 | - | ¹H NMR: Aromatic protons, methyl protons, and methylene protons. IR (cm⁻¹): C≡N stretch (~2250). |

| Xylamidine | C₁₉H₂₄N₂O₂ | 312.41 | 50-70 | ¹H NMR: Complex spectrum with signals for all aromatic and aliphatic protons. ¹³C NMR: Signals for aromatic, aliphatic, and amidine carbons. IR (cm⁻¹): N-H stretches, C=N stretch (~1650). MS (m/z): [M+H]⁺ at 313. |

Mechanism of Action and Signaling Pathways

Xylamidine exerts its pharmacological effects by acting as an antagonist at serotonin 5-HT2A and 5-HT2C receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by serotonin, couple to Gq/G11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses. By blocking these receptors, Xylamidine prevents the initiation of this signaling pathway in peripheral tissues.

Conclusion

Xylamidine remains a valuable pharmacological tool for the study of peripheral serotonin systems. Its synthesis, while involving multiple steps, utilizes well-established organic chemistry reactions. The lack of publicly available, detailed historical records of its initial discovery and specific quantitative synthetic data highlights the often-proprietary nature of early drug development. Nevertheless, by compiling the known synthetic routes and understanding its mechanism of action, researchers can continue to effectively utilize and potentially develop analogs of this important peripherally acting serotonin antagonist.

A Technical Guide to the Biological Activities of Xylamidine Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylamidine tosylate is a potent and peripherally selective antagonist of serotonin (5-HT) receptors, primarily targeting the 5-HT2A and 5-HT2C subtypes, with a lesser affinity for the 5-HT1A receptor.[1] Its defining characteristic is its inability to cross the blood-brain barrier, which makes it an invaluable pharmacological tool for differentiating between central and peripheral serotonergic effects.[1] This property allows researchers to investigate and modulate peripheral 5-HT-mediated physiological and pathological processes, such as vasoconstriction and gastrointestinal functions, without the confounding sedative or other central nervous system effects associated with centrally-acting 5-HT2A antagonists.[1]

Mechanism of Action

Xylamidine exerts its biological effects by competitively blocking the binding of serotonin to 5-HT2A and 5-HT2C receptors located outside of the central nervous system. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gq/11 signaling pathway. Upon agonist binding, this pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By antagonizing this receptor, Xylamidine inhibits these downstream signaling events, thereby blocking serotonin-induced physiological responses in peripheral tissues.

Data Presentation: Receptor Binding and In Vivo Efficacy

Table 1: Receptor Binding Profile of Xylamidine

| Receptor Subtype | Binding Affinity/Potency | Radioligand Displaced | Tissue Source | Reference |

| 5-HT2 Receptors | Potent inhibitor | [3H]spiperone | Rat frontal cortex membranes | [2] |

| 5-HT1 Receptors | Less potent inhibitor | [3H]serotonin | Rat brain membranes | [2] |

Table 2: In Vivo Pharmacological Effects of Xylamidine

| Biological Effect | Species | Dosage | Route of Administration | Effect | Reference |

| Antagonism of Serotonin-Induced Pressor Response | Pithed Rat | 0.1 and 0.3 mg/kg | Intraperitoneal (i.p.) | Potent antagonism of the pressor response to intravenous serotonin. | [2] |

| Lack of Central 5-HT2A Antagonism | Rat | 1 and 3 mg/kg | Intraperitoneal (i.p.) | Did not antagonize the elevation of serum corticosterone by the centrally acting 5-HT agonist, quipazine. | [2] |

| Antagonism of 5-HT-Induced Anorexia | Rat | 1.0 and 2.0 mg/kg | Not specified | Antagonized the dose-dependent decrease in food intake induced by peripheral 5-hydroxytryptamine (5-HT). | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is adapted for determining the competitive binding affinity of this compound for the 5-HT2A receptor.

a. Materials:

-

Receptor Source: Rat frontal cortex membranes or CHO-K1 cells stably transfected with the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin or [3H]spiperone (a high-affinity 5-HT2A antagonist).

-

Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filters, and a cell harvester.

-

Scintillation counter and scintillation fluid.

b. Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Varying concentrations of this compound (for competition curve) or buffer (for total binding) or 10 µM mianserin (for non-specific binding).

-

A fixed concentration of [3H]ketanserin (typically at its Kd value).

-

The membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasoconstriction Assay in Rat Jugular Vein

This protocol assesses the ability of this compound to antagonize serotonin-induced smooth muscle contraction.[2]

a. Materials:

-

Male Sprague-Dawley rats.

-

Krebs-Henseleit solution.

-

Serotonin (5-HT) hydrochloride.

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

b. Procedure:

-

Tissue Preparation: Euthanize a rat and dissect the jugular veins. Cut the veins into rings approximately 2-3 mm in length.

-

Mounting: Mount the vein rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with solution changes every 15-20 minutes.

-

Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability. Wash out the KCl and allow the tissue to return to baseline.

-

Antagonist Incubation: Add this compound at the desired concentration (or vehicle control) to the organ baths and incubate for a predetermined period (e.g., 30 minutes).

-

Cumulative Concentration-Response Curve: Add increasing concentrations of serotonin to the organ baths in a cumulative manner and record the contractile response until a maximal response is achieved.

-

Data Analysis: Express the contractile responses as a percentage of the maximal KCl-induced contraction. Plot the log-concentration of serotonin against the response and fit the data to a sigmoidal dose-response curve to determine the EC50. Compare the EC50 values in the presence and absence of this compound to determine the extent of antagonism.

Platelet Aggregation Assay

This assay evaluates the effect of this compound on serotonin-induced platelet aggregation.

a. Materials:

-

Fresh human whole blood collected in sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Serotonin (5-HT) or another platelet agonist like ADP or collagen.

-

This compound.

-

Platelet aggregometer.

b. Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.

-

Assay:

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add this compound or vehicle control and incubate for a short period.

-

Add the platelet agonist (e.g., serotonin) to induce aggregation and record the change in light transmission for several minutes.

-

-

Data Analysis: Determine the maximal percentage of platelet aggregation for each condition. Compare the aggregation induced by the agonist in the presence and absence of this compound to quantify its inhibitory effect.

Visualizations

Signaling Pathway of 5-HT2A Receptor and Antagonism by Xylamidine

Caption: 5-HT2A receptor signaling and its inhibition by Xylamidine.

Experimental Workflow for Characterizing a Peripherally Selective Antagonist

Caption: Workflow for characterizing a peripherally selective antagonist.

Logical Relationship of Xylamidine's Properties and Effects

References

- 1. Xylamidine - Wikipedia [en.wikipedia.org]

- 2. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of xylamidine on peripheral 5-hydroxytryptamine-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]

Xylamidine Tosylate: A Technical Guide to Target Receptors and Binding Affinity

Introduction

Xylamidine tosylate is a peripherally restricted serotonin (5-HT) receptor antagonist. Its inability to cross the blood-brain barrier makes it a valuable research tool for dissecting the peripheral actions of serotonin without confounding influences from the central nervous system. This in-depth technical guide provides a comprehensive overview of this compound's target receptors, its binding affinity, the signaling pathways involved, and the experimental protocols used for its characterization.

Target Receptors and Binding Affinity

This compound exhibits selective antagonist activity at several serotonin receptor subtypes. The primary targets are the 5-HT2A and 5-HT2C receptors, with a lower affinity for the 5-HT1A receptor.[1]

Table 1: Summary of this compound Binding Affinity

| Target Receptor | Binding Affinity (Ki) | Reference |

| 5-HT2A | Potent inhibitor (specific Ki values not publicly available) | [1] |

| 5-HT2C | Potent inhibitor (specific Ki values not publicly available) | [1] |

| 5-HT1A | Less potent inhibitor (specific Ki values not publicly available) | [1] |

Experimental Protocols

The determination of this compound's binding affinity for its target receptors is typically achieved through a competitive radioligand binding assay. Below is a representative protocol based on standard methodologies for characterizing serotonin receptor ligands.

Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A, 5-HT2C, and 5-HT1A receptors.

Materials:

-

Membrane preparations from cells expressing the human 5-HT2A, 5-HT2C, or 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Radioligands:

-

For 5-HT2A: [³H]Ketanserin or [³H]Spiperone

-

For 5-HT2C: [³H]Mesulergine

-

For 5-HT1A: [³H]8-OH-DPAT

-

-

This compound in a range of concentrations.

-

Non-specific binding agent (e.g., 10 µM unlabeled serotonin or another high-affinity ligand).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells in buffer and centrifuge to obtain a crude membrane fraction. Wash the pellet and resuspend in incubation buffer at a known protein concentration.

-

Assay Setup: Perform the assay in 96-well plates. To each well, add:

-

Membrane preparation.

-

Radioligand at a fixed concentration (typically near its Kd value).

-

Either incubation buffer (for total binding), non-specific binding agent (for non-specific binding), or this compound at various concentrations.

-

-

Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate a concentration-response curve by plotting the percentage inhibition of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of xylamidine that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki constant using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways

This compound acts as an antagonist at the 5-HT2A and 5-HT2C receptors, both of which are primarily coupled to G-proteins of the Gq/11 family. Blockade of these receptors by xylamidine inhibits the downstream signaling cascade.

5-HT2A Receptor Signaling Pathway

Figure 1: Blockade of the 5-HT2A receptor signaling pathway by this compound.

5-HT2C Receptor Signaling Pathway

Figure 2: Blockade of the 5-HT2C receptor signaling pathway by this compound.

Summary and Future Directions

This compound is a potent and peripherally selective antagonist of the 5-HT2A and 5-HT2C receptors, with a lower affinity for the 5-HT1A receptor. Its inability to cross the blood-brain barrier makes it an invaluable tool for investigating peripheral serotonergic physiology and pharmacology. While its qualitative binding characteristics are well-established, the future publication of specific quantitative binding affinity data (Ki) would allow for a more precise understanding of its pharmacological profile. The experimental protocols and signaling pathway diagrams detailed here provide a foundation for further research and application of this compound in drug development and basic science.

References

The Technical Divide: A Comprehensive Guide to Xylamidine and Xylamidine Tosylate for the Research Professional

An In-Depth Examination of a Peripherally Selective Serotonin Antagonist and its Salt Form

In the landscape of pharmacological research, particularly in the study of serotonergic systems, the distinction between an active pharmaceutical ingredient (API) and its salt form is of paramount importance. This technical guide provides a detailed comparative analysis of Xylamidine, a peripherally selective 5-HT2A and 5-HT2C receptor antagonist, and its commonly utilized salt form, Xylamidine tosylate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical, physical, and pharmacological differences, supported by experimental methodologies and visual representations of relevant biological pathways.

Core Chemical and Physicochemical Distinctions

Table 1: Physicochemical Properties of Xylamidine and its Tosylate Salt Forms

| Property | Xylamidine | This compound (anhydrous) | This compound (hemihydrate) |

| Molecular Formula | C19H24N2O2[1][5] | C26H32N2O5S[6] | C52H66N4O11S2[7] |

| Molar Mass | 312.41 g/mol [1][5] | 484.61 g/mol [6][8] | 987.2 g/mol [7] |

| Form | Free Base | Anhydrous Salt | Hemihydrate Salt |

| Expected Aqueous Solubility | Low | Higher than free base | Higher than free base |

| Expected Stability | Less stable | More stable than free base | More stable than free base |

Pharmacological Profile: A Focus on Peripheral Serotonin Antagonism

Xylamidine is a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] A key characteristic of Xylamidine is its peripheral selectivity, as it does not readily cross the blood-brain barrier.[9] This property makes it an invaluable tool for researchers seeking to investigate the peripheral effects of serotonin and to differentiate them from central nervous system-mediated actions.

The tosylate salt, this compound, is the form most frequently used in research due to its improved physicochemical properties. It is important for researchers to note that the pharmacological activity resides in the Xylamidine cation, which is released upon dissolution of the salt.

While specific Ki values for a direct comparison of Xylamidine and this compound are not available in the reviewed literature, a study by Fuller et al. (1986) demonstrated that Xylamidine is a potent inhibitor of the binding of [3H]spiperone to 5-HT2 receptors in rat frontal cortex membranes.[9]

Table 2: Receptor Binding Profile of Xylamidine

| Receptor Target | Activity | Potency Information |

| 5-HT2A | Antagonist | Potent inhibitor of [3H]spiperone binding[9] |

| 5-HT2C | Antagonist | Acts as an antagonist[1] |

| 5-HT1A | Antagonist | Lesser extent of antagonism compared to 5-HT2A/2C[1] |

Signaling Pathways of 5-HT2A and 5-HT2C Receptors

Both 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway. Upon agonist binding, this pathway initiates a cascade of intracellular events. Xylamidine, as an antagonist, blocks the initiation of this cascade by preventing the binding of serotonin or other agonists to the receptor.

References

- 1. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of intrathecal serotonergic antagonists on the pressor response to stimulation of the brainstem in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. 5-HT2A and 5-HT2C receptors and their atypical regulation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. CARDIOVASCULAR RESPONSES TO ELECTRICAL STIMULATION OF SYMPATHETIC NERVES IN THE PITHED MOUSE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Signaling Pathways of Xylamidine Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Xylamidine Tosylate

Xylamidine is a potent antagonist of the 5-HT2 family of receptors, particularly the 5-HT2A and 5-HT2C subtypes. A key feature of Xylamidine is its peripheral selectivity, meaning it does not readily cross the blood-brain barrier. This property allows for the specific investigation of peripheral serotonergic systems without the confounding effects of central nervous system engagement. Studies have demonstrated its effectiveness in blocking peripheral serotonergic responses, such as vascular smooth muscle contraction mediated by 5-HT2A receptors[1].

Primary Molecular Targets and Downstream Signaling Cascades

The primary molecular targets of this compound are the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors (GPCRs) that predominantly couple to the Gq/11 family of G proteins. Antagonism of these receptors by Xylamidine is expected to inhibit the canonical and non-canonical signaling pathways initiated by serotonin.

The Canonical Gq/11-PLC-IP3-Ca²+ Pathway

Upon activation by an agonist like serotonin, 5-HT2A and 5-HT2C receptors activate phospholipase C (PLC) via the Gαq/11 subunit[2]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to various cellular responses. Xylamidine, as an antagonist, would be expected to inhibit this entire cascade by preventing the initial activation of the 5-HT2A/2C receptor by serotonin.

The β-Arrestin-Mediated ERK Signaling Pathway

In addition to G protein-dependent signaling, 5-HT2A receptors can also signal through β-arrestin-mediated pathways. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to receptor desensitization and internalization, but β-arrestins can also act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade. Specifically, β-arrestin can facilitate the activation of extracellular signal-regulated kinase (ERK), which then translocates to the nucleus to regulate gene expression. As an antagonist, Xylamidine would prevent the initial conformational change in the 5-HT2A receptor required for GRK phosphorylation and subsequent β-arrestin recruitment, thereby inhibiting this signaling pathway.

Quantitative Data on this compound

A thorough review of the existing scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki) at 5-HT2A, 5-HT2C, and 5-HT1A receptors, nor its functional antagonist potency (IC50) on downstream signaling events such as PLC activation or ERK phosphorylation. The seminal work by Fuller et al. (1986) qualitatively describes Xylamidine as a potent inhibitor of [3H]spiperone binding to 5-HT2 receptors and a potent antagonist of 5-HT2 receptor-mediated vascular contraction, but does not provide specific values[1]. To facilitate further research, the following tables are provided as templates for the presentation of such data once it is experimentally determined.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2A | [³H]Ketanserin | e.g., Rat Frontal Cortex | Data not available | |

| 5-HT2C | [³H]Mesulergine | e.g., Porcine Choroid Plexus | Data not available | |

| 5-HT1A | [³H]8-OH-DPAT | e.g., Rat Hippocampus | Data not available |

Table 2: Functional Antagonism by this compound

| Signaling Pathway | Agonist | Cell Line | IC50 (nM) | Reference |

| PLC Activation (IP₁ accumulation) | Serotonin | e.g., CHO-h5-HT2A | Data not available | |

| Calcium Mobilization | Serotonin | e.g., A7r5 cells | Data not available | |

| ERK Phosphorylation | Serotonin | e.g., HEK293-h5-HT2A | Data not available |

Experimental Protocols

The following are detailed protocols for key experiments to quantitatively characterize the antagonist properties of this compound on 5-HT2A receptor-mediated downstream signaling.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is for a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT2A receptor using [³H]ketanserin as the radioligand.

Materials:

-

Membrane preparation from cells expressing 5-HT2A receptors (e.g., CHO-h5-HT2A or rat frontal cortex)

-

[³H]Ketanserin (specific activity ~60-90 Ci/mmol)

-

This compound

-

Unlabeled ketanserin (for non-specific binding)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

-

Cell harvester

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total binding: 50 µL assay buffer, 50 µL [³H]ketanserin (final concentration ~0.5 nM), and 150 µL membrane preparation.

-

Non-specific binding: 50 µL unlabeled ketanserin (final concentration 1 µM), 50 µL [³H]ketanserin, and 150 µL membrane preparation.

-

Competition: 50 µL of each this compound dilution, 50 µL [³H]ketanserin, and 150 µL membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit serotonin-induced calcium mobilization in a cell line endogenously expressing 5-HT2A receptors, such as A7r5 cells[3][4][5].

Materials:

-

A7r5 cells

-

Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Serotonin

-

This compound

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with dual-wavelength excitation (340 nm and 380 nm) and emission at 510 nm

Procedure:

-

Seed A7r5 cells in 96-well plates and grow to confluence.

-

Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the growth medium and add the loading buffer to the cells.

-

Incubate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with HBSS.

-

Add HBSS containing various concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (340/380 nm excitation).

-

Add a solution of serotonin (to achieve a final EC80 concentration) to the wells.

-

Immediately begin recording the fluorescence ratio over time to measure the intracellular calcium concentration change.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response as a function of this compound concentration to determine the IC50 value.

Western Blot for ERK Phosphorylation

This protocol is to determine the effect of this compound on serotonin-induced ERK1/2 phosphorylation.

Materials:

-

Cells expressing 5-HT2A receptors (e.g., HEK293-h5-HT2A)

-

Serum-free medium

-

Serotonin

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to ~80% confluence.

-

Serum-starve the cells for at least 4 hours.

-

Pre-treat cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with serotonin (at an EC80 concentration) for 5-10 minutes.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

-

Plot the normalized phospho-ERK signal as a function of this compound concentration to determine the IC50.

Conclusion

This compound is a valuable research tool for dissecting the roles of peripheral 5-HT2A and 5-HT2C receptors. Its antagonist activity at these receptors is expected to inhibit downstream signaling through both the canonical Gq/11-PLC-Ca²⁺ pathway and the β-arrestin-mediated ERK pathway. While its potency has been qualitatively established, there is a clear need for quantitative pharmacological characterization. The experimental protocols provided in this guide offer a robust framework for researchers to determine the binding affinity and functional antagonist potency of this compound, thereby enabling a more precise understanding of its mechanism of action and facilitating its use in future investigations.

References

- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spatial and temporal resolution of serotonin-induced changes in intracellular calcium in a cultured arterial smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. Serotonin increases the production of inositol phosphates and mobilises calcium via the 5-HT2 receptor in A7r5 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Solubilization and Use of Xylamidine Tosylate in In Vitro Experiments

Abstract

This application note provides a detailed protocol for the dissolution of Xylamidine tosylate for use in various in vitro experimental settings. This compound is a peripheral serotonin inhibitor with notable activity as a 5-HT2 receptor antagonist.[1] Proper preparation of this compound is critical for accurate and reproducible experimental outcomes. This document outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and efficacy of the compound in research applications. Additionally, it provides an overview of its mechanism of action and a generalized experimental workflow.

Introduction

This compound is a pharmacological tool used in research to investigate the peripheral serotonergic system.[1][2] It functions as a competitive antagonist of serotonin 5-HT2 receptors, making it valuable for studying the physiological and pathological roles of these receptors in various tissues.[1] Due to its limited ability to cross the blood-brain barrier, it is particularly useful for distinguishing between central and peripheral serotonin-mediated effects.[1] Accurate preparation of this compound solutions is paramount for achieving reliable results in in vitro assays such as receptor binding studies and functional tissue bath experiments.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile phosphate-buffered saline (PBS) or other aqueous buffer appropriate for the experiment

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal protective equipment (gloves, lab coat, safety glasses)

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₃₂N₂O₅S | [3] |

| Molecular Weight | 484.61 g/mol | [3][4] |

| Solubility | Soluble in DMSO | [3][4] |

| Purity | >98% (typical) | [3] |

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

-

Pre-warming: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Dissolution: Add the appropriate volume of DMSO to the vial of this compound powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

-

Storage: Store the concentrated stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4][5]

Preparation of Working Solutions for In Vitro Assays

-

Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution into the appropriate aqueous experimental buffer (e.g., PBS, cell culture medium) to achieve the final desired working concentrations.

-

Note: To avoid precipitation, it is crucial that the final concentration of DMSO in the working solution is kept low, typically below 0.5%.

-

-

Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in cell-based assays.

-

Immediate Use: It is recommended to use the freshly prepared working solutions immediately for experiments.

Stability and Storage

-

Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[4][5]

-

DMSO Stock Solution: When stored in aliquots at -80°C, the stock solution is stable for at least 6 months to a year.[4][5] At -20°C, stability is maintained for at least one month.[4]

-

Aqueous Working Solutions: These solutions are less stable and should be prepared fresh for each experiment.

Mechanism of Action: Serotonin 5-HT2 Receptor Antagonism

This compound acts as an antagonist at 5-HT2 receptors.[1] In a typical signaling cascade, the binding of serotonin to the 5-HT2 receptor, a Gq/11-coupled receptor, activates Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, culminating in a cellular response. This compound competitively blocks the binding of serotonin to the 5-HT2 receptor, thereby inhibiting this signaling pathway.

Visualizations

Caption: Workflow for preparing this compound solutions.

Caption: Mechanism of 5-HT2 receptor antagonism by Xylamidine.

References

- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | Others 16 | 6443-40-9 | Invivochem [invivochem.com]

- 5. mybiosource.com [mybiosource.com]

- 6. ClinPGx [clinpgx.org]

Application Notes and Protocols for Xylamidine Tosylate in Cell-Based Serotonin Receptor Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylamidine tosylate is a peripherally acting serotonin antagonist. Contrary to inhibiting serotonin reuptake, its primary mechanism of action is the blockade of serotonin 2 (5-HT2) receptors. Specifically, it has been shown to be a potent inhibitor of 5-HT2 receptors in various in vitro systems.[1] These application notes provide detailed protocols for utilizing this compound in cell-based functional assays to characterize its antagonist activity at the 5-HT2A receptor.

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2][3] Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][4][5] The protocols detailed below focus on measuring the downstream signaling events of intracellular calcium mobilization and inositol monophosphate (IP1) accumulation to quantify the antagonist effects of this compound.

Data Presentation

| Compound | Receptor Target | Assay Type | Tissue Source | Radioligand | Ki (nM) | Reference |

| Xylamidine | 5-HT2 | Radioligand Binding | Rat Frontal Cortex Membranes | [3H]Spiperone | Potent Inhibitor (exact Ki not specified) | [1] |

Signaling Pathway

The following diagram illustrates the 5-HT2A receptor signaling cascade, which is antagonized by this compound.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

The following are detailed protocols for two common cell-based functional assays to determine the antagonist activity of this compound at the 5-HT2A receptor.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Experimental Workflow:

Caption: Workflow for a Calcium Mobilization Assay.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Probenecid.

-

This compound.

-

Serotonin (5-HT) or another suitable 5-HT2A agonist.

-

96- or 384-well black-walled, clear-bottom assay plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating:

-

The day before the assay, seed the 5-HT2A receptor-expressing cells into 96- or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 (e.g., 0.04%) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to prevent dye leakage.

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates for 45-60 minutes at 37°C in the dark.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

After the dye loading incubation, wash the cells with assay buffer to remove excess dye.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate for 15-30 minutes at room temperature or 37°C.

-

-

Agonist Stimulation and Signal Detection:

-

Prepare a solution of the 5-HT2A agonist (e.g., serotonin) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the assay plate in the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.

-

Establish a baseline fluorescence reading for each well.

-

Inject the agonist solution into each well and continue to record the fluorescence signal.

-

-

Data Analysis:

-

The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage inhibition of the agonist response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This assay provides an endpoint measurement of the accumulation of IP1, a downstream metabolite of IP3, and is a robust method for quantifying Gq-coupled receptor activity.

Experimental Workflow:

Caption: Workflow for an IP1 Accumulation Assay.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium.

-

Assay buffer or stimulation buffer provided with the IP1 assay kit.

-

Lithium chloride (LiCl) solution.

-

This compound.

-

Serotonin (5-HT) or another suitable 5-HT2A agonist.

-

Commercially available IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).

-

White, solid-bottom 96- or 384-well assay plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating:

-

Seed the 5-HT2A receptor-expressing cells into white, solid-bottom assay plates at an appropriate density.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Prepare the 5-HT2A agonist at a concentration that gives a submaximal response (e.g., EC80) in stimulation buffer.

-

Remove the cell culture medium.

-

Add the this compound dilutions or vehicle to the wells.

-

Immediately add the agonist solution to all wells except the negative control.

-

The stimulation buffer should contain LiCl to inhibit the degradation of IP1.

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and IP1 Detection:

-

Following the stimulation, add the lysis buffer provided in the IP1 assay kit to each well.

-

Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the wells according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time (e.g., 1 hour) to allow for the competitive immunoassay to reach equilibrium.

-

-

Signal Measurement:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Plot the percentage inhibition of the agonist-induced IP1 accumulation against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

The provided application notes and protocols offer a framework for characterizing the antagonist activity of this compound at the 5-HT2A receptor in a cell-based setting. By measuring downstream signaling events such as intracellular calcium mobilization and IP1 accumulation, researchers can obtain quantitative data on the potency of this compound. It is crucial to recognize that this compound functions as a 5-HT2 receptor antagonist rather than a serotonin reuptake inhibitor, and experimental designs should be based on this mechanism of action.

References

- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. msudenver.edu [msudenver.edu]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Xylamidine Tosylate Administration Guide for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylamidine tosylate is a peripherally selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors, with a lesser affinity for the 5-HT1A receptor.[1] Its defining characteristic is its inability to cross the blood-brain barrier, making it a valuable tool for investigating the peripheral effects of serotonin signaling without the confounding central nervous system effects, such as sedation.[1] This selectivity allows researchers to dissect the roles of peripheral serotonergic systems in various physiological and pathological processes, including cardiovascular and gastrointestinal functions.[1]

These application notes provide a guide for the in vivo administration of this compound, based on currently available literature. It is important to note that publicly available data on the pharmacokinetics and toxicology of this compound are limited. Researchers should conduct small-scale pilot studies to determine the optimal dosage and administration schedule for their specific experimental models.

Data Presentation

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C26H32N2O5S | PubChem CID: 22950[2] |

| Molecular Weight | 484.6 g/mol | PubChem CID: 22950[2] |

In Vivo Efficacy in Rats

| Animal Model | Dosing (Intraperitoneal) | Observed Effect | Reference |

| Pithed Rats | 0.1 and 0.3 mg/kg | Antagonized the pressor response to intravenously injected serotonin. | [3] |

| Rats | 1 and 3 mg/kg | Did not antagonize the elevation of serum corticosterone concentration induced by quipazine, suggesting a lack of central activity. | [3] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare this compound for intraperitoneal injection in rodent models.

Disclaimer: The following protocol is a suggested starting point based on the limited available information. The solubility of this compound is reported to be low (< 1 mg/mL). It is crucial to perform small-scale solubility tests to determine the appropriate vehicle for your desired concentration. The use of distilled water as a vehicle has been reported for other 5-HT2A antagonists like sarpogrelate.

Materials:

-

This compound powder

-

Sterile distilled water or sterile saline

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

-

Syringes and needles for administration

Procedure:

-